Methyl 2-(4-fluorophenyl)pyrrolidine-2-carboxylate
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Overview
Description
Methyl 2-(4-fluorophenyl)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The presence of a fluorophenyl group in the compound enhances its pharmacological properties, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-fluorophenyl)pyrrolidine-2-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by esterification to yield the final product. Common reagents used in this synthesis include methanol and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-fluorophenyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 2-(4-fluorophenyl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-fluorophenyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets in the body. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
Pyrrolizines: Compounds with a similar pyrrolidine ring structure but with additional fused rings.
Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups at the second and fifth positions.
Uniqueness
Methyl 2-(4-fluorophenyl)pyrrolidine-2-carboxylate is unique due to the presence of the fluorophenyl group, which enhances its pharmacological properties and makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C12H14FNO2 |
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Molecular Weight |
223.24 g/mol |
IUPAC Name |
methyl 2-(4-fluorophenyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H14FNO2/c1-16-11(15)12(7-2-8-14-12)9-3-5-10(13)6-4-9/h3-6,14H,2,7-8H2,1H3 |
InChI Key |
MGHQSADCDCABJE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCN1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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